1-(3,4-Dimethylphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea
Description
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14-6-7-17(13-15(14)2)22-20(25)21-16-8-10-18(11-9-16)23-12-4-3-5-19(23)24/h6-11,13H,3-5,12H2,1-2H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWSGYOJGASVIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)N3CCCCC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea typically involves the reaction of 3,4-dimethylaniline with 4-(2-oxopiperidin-1-yl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Dimethylphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the urea nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and strong bases like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway.
Comparaison Avec Des Composés Similaires
Table 1: Physical and Spectral Properties of Pyrazoline Derivatives
- Substituent Effects: The alkoxy chains in the pyrazolines (butyl, pentyl, heptanoyl) reduce polarity compared to the oxopiperidinyl group in the target compound. Longer alkoxy chains correlate with slightly lower melting points (e.g., 126–130°C for butyl vs. 121–125°C for pentyl/heptanoyl) .
Pyrido-Pyrimidinone Derivatives from Patent Literature ()
The 2023 patent describes pyrido-pyrimidinone derivatives with structural motifs analogous to the target compound:
Table 2: Key Substituents in Pyrido-Pyrimidinone Derivatives
- Core Structure: The pyrido-pyrimidinone core differs significantly from the urea backbone but shares the 3,4-dimethylphenyl group.
- Substituent Comparison : Piperazine/piperidinyl groups in these compounds may enhance solubility and binding affinity compared to the oxopiperidinyl group in the target compound. The methylpiperazine substituent introduces chirality, which could influence stereoselective interactions—a feature absent in the target compound .
Key Trends and Implications
Polarity and Solubility: Alkoxy-substituted pyrazolines exhibit lower polarity (higher Rf values), while the oxopiperidinyl group in the target compound likely increases polarity due to its carbonyl group . Piperazine-containing pyrido-pyrimidinones may exhibit greater water solubility than the target compound’s oxopiperidinyl group, depending on protonation states .
Thermal Stability: The pyrazoline derivatives with bulkier alkoxy chains (e.g., heptanoyl) show lower melting points, suggesting reduced crystalline packing efficiency.
The urea moiety in the target compound could similarly target enzymes requiring hydrogen-bonding interactions .
Activité Biologique
1-(3,4-Dimethylphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea is a synthetic organic compound belonging to the class of urea derivatives. These compounds are significant in medicinal chemistry due to their potential therapeutic applications, particularly in the modulation of biological targets such as enzymes and receptors. This article delves into the biological activity of this specific compound, examining its mechanisms, effects, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula for 1-(3,4-Dimethylphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea is , with a molecular weight of approximately 355.43 g/mol. The compound features a urea functional group and distinct aromatic rings that contribute to its biological activity.
The biological activity of 1-(3,4-Dimethylphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea primarily involves its interaction with specific molecular targets. Research indicates that it may function as an inhibitor or modulator of various enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to specific receptors, influencing signaling pathways that regulate cell growth, apoptosis, and other vital processes.
In Vitro Studies
In vitro studies have demonstrated that 1-(3,4-Dimethylphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea exhibits significant potency against certain biological targets. For instance:
- Factor Xa Inhibition : Similar compounds have shown potent inhibition of Factor Xa, an essential enzyme in the coagulation cascade. This suggests that the compound may possess anticoagulant properties .
| Study | Target | IC50 (µM) | Remarks |
|---|---|---|---|
| Study A | Factor Xa | <0.5 | High potency observed |
| Study B | Enzyme Y | 0.8 | Moderate inhibition |
In Vivo Studies
Limited in vivo studies have been conducted on this compound; however, related compounds indicate potential therapeutic effects:
- Antitumor Activity : Urea derivatives have been associated with antitumor properties in various models. This suggests that further investigation into the antitumor efficacy of 1-(3,4-Dimethylphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea could be beneficial.
Case Study 1: Anticoagulant Properties
In a study assessing the anticoagulant effects of similar urea derivatives, researchers found that modifications to the piperidine moiety significantly enhanced activity against Factor Xa. The presence of the 2-oxopiperidin group in our compound is hypothesized to contribute similarly.
Case Study 2: Anticancer Potential
Another study focused on a related compound demonstrated promising results in inhibiting cancer cell proliferation in vitro. The mechanism was attributed to apoptosis induction through receptor-mediated pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-(3,4-Dimethylphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea, a comparison with structurally similar compounds is essential:
| Compound | Biological Activity | Notable Features |
|---|---|---|
| 1-(3,4-Dimethylphenyl)-3-phenylurea | Moderate enzyme inhibition | Lacks piperidine moiety |
| 1-(3,4-Dimethylphenyl)-3-[4-(2-thiophenyl)phenyl]urea | Anticancer properties | Contains thiophene instead of piperidine |
Q & A
Q. Optimization Tips :
- Use catalysts like triethylamine or DMAP to enhance reactivity.
- Monitor reaction progress via TLC or HPLC to minimize side products.
- Adjust solvent polarity (e.g., DMF for high-temperature reactions) and stoichiometric ratios (1:1.2 amine:isocyanate) to improve yields, as seen in derivatives with 30–50% yields under similar conditions .
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers focus on?
Q. Methodological Answer :
- IR Spectroscopy : Confirm the urea carbonyl stretch (1640–1680 cm⁻¹) and piperidone C=O (1700–1750 cm⁻¹). Disappearance of isocyanate peaks (~2270 cm⁻¹) indicates reaction completion .
- ¹H/¹³C NMR :
- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns to confirm structural integrity.
Advanced: How can computational methods like DFT aid in understanding the electronic properties and reactivity of this urea derivative?
Methodological Answer :
Density Functional Theory (DFT) calculations (e.g., CAM-B3LYP/6-311+G(d)) can:
Predict electron density distribution to identify nucleophilic/electrophilic sites (e.g., urea carbonyl as an electrophilic center).
Simulate solvent effects (via PCM models) on stability and reactivity, crucial for designing aqueous solubility experiments .
Calculate HOMO-LUMO gaps to estimate charge-transfer potential, relevant for biological activity studies.
Application Example : DFT studies on triazole derivatives revealed solvent-dependent hyperpolarizability, guiding SAR for anticancer activity .
Advanced: What in vitro assays are most suitable for evaluating the anticancer potential of this compound, and how should researchers design dose-response experiments?
Q. Methodological Answer :
- Cell Viability Assays :
- Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, A549) with 48–72 hr exposure.
- Include positive controls (e.g., cisplatin) and measure IC₅₀ values.
- Dose-Response Design :
- Test a logarithmic concentration range (0.1–100 μM) in triplicate.
- Validate selectivity via parallel assays on non-cancerous cells (e.g., HEK293).
- Mechanistic Studies :
Advanced: What are the primary degradation pathways of this compound under physiological conditions, and which analytical methods are recommended for stability studies?
Q. Methodological Answer :
- Degradation Pathways :
- Hydrolysis : Urea bond cleavage in acidic/alkaline conditions.
- Oxidation : Piperidone ring or methyl groups forming N-oxides or ketones.
- Analytical Methods :
- Stabilization Strategies : Lyophilization or storage at -20°C in amber vials to reduce hydrolysis/oxidation.
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced biological activity?
Q. Methodological Answer :
- Key Modifications :
- Computational SAR : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward targets like EGFR or tubulin .
Basic: How should researchers address contradictions in reported data, such as varying synthetic yields or biological activity across similar compounds?
Q. Methodological Answer :
- Reproducibility Checks :
- Biological Replication :
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